Dihydro Artemisinin Tetrahydrofuran Acetate

説明

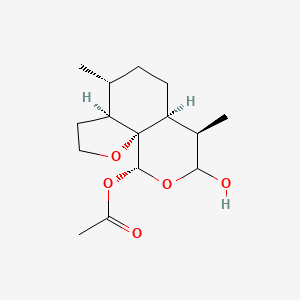

Dihydro Artemisinin Tetrahydrofuran Acetate is a derivative of artemisinin, a natural compound extracted from the plant Artemisia annua. Artemisinin and its derivatives have been widely recognized for their potent antimalarial properties. This compound is a semi-synthetic compound that has shown promise in various scientific research applications, particularly in the fields of medicine and pharmacology .

準備方法

Synthetic Routes and Reaction Conditions: The reduction of artemisinin can be achieved using sodium borohydride in the presence of boron trifluoride etherate . The tetrahydrofuran ring is introduced through a cyclization reaction, and the final acetylation step is carried out using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of Dihydro Artemisinin Tetrahydrofuran Acetate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .

化学反応の分析

Types of Reactions: Dihydro Artemisinin Tetrahydrofuran Acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.

Reduction: Reduction reactions can further modify the compound, potentially enhancing its biological activity.

Substitution: Substitution reactions, particularly at the acetate group, can lead to the formation of new derivatives with altered properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Acetic anhydride and various bases such as pyridine are used for acetylation reactions.

Major Products Formed: The major products formed from these reactions include various artemisinin derivatives, each with unique pharmacological profiles. These derivatives are often evaluated for their antimalarial, anti-inflammatory, and anticancer activities .

科学的研究の応用

Dihydro Artemisinin Tetrahydrofuran Acetate has a wide range of scientific research applications:

Chemistry: The compound is used as a starting material for the synthesis of new artemisinin derivatives with potential therapeutic applications.

作用機序

The mechanism of action of Dihydro Artemisinin Tetrahydrofuran Acetate involves the generation of reactive oxygen species (ROS) that cause oxidative stress in target cells. This oxidative stress leads to the disruption of cellular functions and ultimately cell death. The compound targets various molecular pathways, including the induction of apoptosis through the activation of caspases and the modulation of inflammatory cytokines .

類似化合物との比較

Artemisinin: The parent compound from which Dihydro Artemisinin Tetrahydrofuran Acetate is derived.

Dihydroartemisinin: A direct derivative of artemisinin with potent antimalarial activity.

Artemether: A methyl ether derivative of dihydroartemisinin used in combination therapies for malaria.

Artesunate: A water-soluble derivative of dihydroartemisinin used for severe malaria.

Uniqueness: this compound is unique due to its modified structure, which includes a tetrahydrofuran ring and an acetate group. These modifications enhance its pharmacokinetic properties and potentially broaden its therapeutic applications compared to other artemisinin derivatives .

生物活性

Dihydro Artemisinin Tetrahydrofuran Acetate (DHTA) is a derivative of dihydroartemisinin (DHA), which is known for its potent antimalarial and anticancer properties. This article explores the biological activity of DHTA, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

DHTA, like other artemisinin derivatives, exerts its biological effects primarily through the generation of free radicals upon activation by iron. These radicals can alkylate various biological targets, leading to cellular damage and apoptosis in parasitic and cancerous cells. The proposed mechanisms include:

- Iron-Catalyzed Activation: DHTA interacts with iron to produce reactive oxygen species (ROS), which are responsible for inducing oxidative stress in target cells. This process is crucial for its antimalarial activity, as it disrupts the malaria parasite's cellular functions .

- Alkylation of Cellular Targets: The free radicals generated from DHTA can alkylate proteins and lipids within the cell, leading to cell death. This mechanism is particularly significant in cancer cells, where it can trigger apoptosis or other forms of cell death .

Antimalarial Activity

DHTA has shown significant efficacy against malaria parasites. Studies have demonstrated that it can effectively inhibit the growth of Plasmodium falciparum, the causative agent of malaria, through the following actions:

- Inhibition of Heme Detoxification: DHTA disrupts the detoxification of heme in malaria parasites, leading to increased oxidative stress and eventual cell death .

- Synergistic Effects with Other Antimalarials: When combined with other antimalarial drugs, DHTA has been shown to enhance therapeutic outcomes, reducing the likelihood of resistance development .

Anticancer Activity

Recent research highlights the potential of DHTA as an anticancer agent. Its ability to induce apoptosis in various cancer cell lines has been documented:

- Cell Lines Affected: DHTA exhibits antiproliferative effects on breast, colon, pancreas, liver, lung, ovarian, and prostate cancer cells .

- Mechanistic Insights: The compound has been found to reduce c-MYC protein levels in tumor cells, leading to cell cycle arrest and apoptosis. This suggests a multi-targeted approach in its anticancer activity .

Case Studies and Research Findings

Several studies have explored the biological activity of DHTA and its derivatives:

特性

IUPAC Name |

[(3aS,4R,6aS,7R,10R,10aR)-8-hydroxy-4,7-dimethyl-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O5/c1-8-4-5-12-9(2)13(17)20-14(19-10(3)16)15(12)11(8)6-7-18-15/h8-9,11-14,17H,4-7H2,1-3H3/t8-,9-,11+,12+,13?,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTIBMLCXHSHGJ-AAAPMNIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC(C23C1CCO3)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C(O[C@@H]([C@@]23[C@H]1CCO3)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747641 | |

| Record name | (3aS,4R,6aS,7R,10R,10aR)-8-Hydroxy-4,7-dimethyloctahydro-2H,10H-furo[3,2-i][2]benzopyran-10-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198817-95-7 | |

| Record name | (3aS,4R,6aS,7R,10R,10aR)-8-Hydroxy-4,7-dimethyloctahydro-2H,10H-furo[3,2-i][2]benzopyran-10-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。